Phalloidin, Coumarin Labeled

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

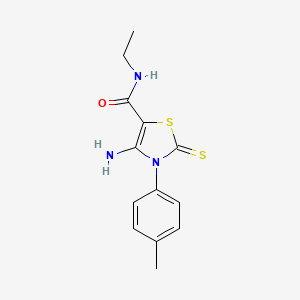

Phalloidin, Coumarin Labeled is a fluorescent compound used primarily for the detection of filamentous actin in various biological samples. Phalloidin is a toxin derived from the Amanita phalloides mushroom, known for its high affinity for F-actin, a polymerized form of actin. Coumarin is a fluorescent dye that, when conjugated to phalloidin, allows for the visualization of actin filaments under a fluorescence microscope .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phalloidin, Coumarin Labeled involves the conjugation of phalloidin to a coumarin derivative. The process typically includes the following steps:

Activation of Phalloidin: Phalloidin is first activated using a suitable linker, such as a carbodiimide, to facilitate the conjugation process.

Coumarin Derivative Preparation: Coumarin derivatives are synthesized through various organic reactions, such as Pechmann condensation, which involves the reaction of phenols with β-ketoesters.

Conjugation Reaction: The activated phalloidin is then reacted with the coumarin derivative under controlled conditions, often in the presence of a catalyst or under specific pH conditions to ensure efficient conjugation.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and reliability of the product for research applications.

Chemical Reactions Analysis

Types of Reactions: Phalloidin, Coumarin Labeled can undergo various chemical reactions, including:

Oxidation: The coumarin moiety can be oxidized under specific conditions, altering its fluorescence properties.

Reduction: Reduction reactions can modify the coumarin structure, potentially affecting its conjugation with phalloidin.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the coumarin moiety can lead to the formation of coumarin-3-carboxylic acid, while reduction can yield dihydrocoumarin derivatives.

Scientific Research Applications

Phalloidin, Coumarin Labeled is widely used in various scientific fields:

Biology: It is extensively used to stain and visualize actin filaments in cells, aiding in the study of cell structure, motility, and division.

Medicine: In medical research, it helps in understanding the cytoskeletal organization in different cell types, including cancer cells, which can provide insights into disease mechanisms and potential therapeutic targets.

Chemistry: The compound is used in biochemical assays to study actin dynamics and interactions with other proteins.

Industry: In the biotechnology industry, it is used in the development of diagnostic tools and assays for research and clinical applications.

Mechanism of Action

Phalloidin binds specifically to F-actin, stabilizing the filamentous form of actin and preventing its depolymerization. The coumarin label allows for the visualization of these actin filaments under a fluorescence microscope. The binding of phalloidin to actin is highly specific and occurs through multiple hydrogen bonds and hydrophobic interactions, ensuring strong and stable attachment.

Comparison with Similar Compounds

Rhodamine-Phalloidin: Another fluorescently labeled phalloidin, using rhodamine as the fluorescent dye.

Alexa Fluor-Phalloidin: Uses Alexa Fluor dyes for fluorescence, offering different spectral properties.

FITC-Phalloidin: Uses fluorescein isothiocyanate (FITC) for labeling, providing green fluorescence.

Uniqueness: Phalloidin, Coumarin Labeled is unique due to its specific fluorescence properties conferred by the coumarin dye. Coumarin provides a distinct excitation and emission spectrum, which can be advantageous in multi-color staining experiments where different fluorescent labels are used simultaneously.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula |

C62H75N11O15S2 |

|---|---|

Molecular Weight |

1278.5 g/mol |

IUPAC Name |

3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide |

InChI |

InChI=1S/C62H75N11O15S2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+/m0/s1 |

InChI Key |

GNSRKMXDGGXWDM-AZPABDIKSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NC[C@@](C)(C[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H]6CSC7=C(C[C@@H](C(=O)N5)NC(=O)[C@@H](NC(=O)[C@@H]8C[C@@H](CN8C6=O)O)C)C9=CC=CC=C9N7)[C@H](C)O)C)O)C |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)

![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)

![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)

![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)